molecular formula C10H10O2 B078821 Furan, 5-methyl-2,2'-methylenedi- CAS No. 13678-51-8

Furan, 5-methyl-2,2'-methylenedi-

Cat. No. B078821
CAS RN: 13678-51-8
M. Wt: 162.18 g/mol
InChI Key: LWHDEDPRANCGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan, 5-methyl-2,2'-methylenedi- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. Furan, 5-methyl-2,2'-methylenedi- is widely used in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Biobased Polyester Synthesis

5-Methyl-2,2'-methylenedifuran, a derivative of furan, has been utilized in the enzymatic synthesis of biobased polyesters. These polyesters, synthesized using Candida antarctica Lipase B, exhibit properties influenced by the number of methylene units in their structure, suggesting potential applications in sustainable materials development (Jiang et al., 2014).

Chemical Structure Analysis in Muscarinic Receptors

The conformation of 5-methylfurmethide, related to 5-methyl-2,2'-methylenedifuran, has been analyzed for its role in muscarinic nerve receptors. This research, focusing on the molecule's restricted conformation due to steric hindrance, contributes to understanding the interactions at muscarinic receptors (Chothia et al., 1976).

Hydrothermal Formation of Hydroxylated Benzenes

Hydrothermolysis of furan derivatives, including 5-methyl-2-furaldehyde, can lead to the formation of hydroxylated benzenes. This process, conducted at high temperatures and pressures, demonstrates the potential conversion pathways of furan derivatives into other valuable chemical compounds (Luijkx et al., 1994).

Corrosion Inhibition in Mild Steel

Furan derivatives, like 2-(p-toluidinylmethyl)-5-methyl furan, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Their adsorption behavior and effectiveness in protecting steel surfaces highlight their potential in industrial applications (Khaled & El-maghraby, 2014).

Biomass-Derived Furanic Compound Reduction

Reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural, involves various chemical reactions. Understanding these processes is critical for developing bio-based chemicals and fuels (Nakagawa et al., 2013).

Lewis Acid-Catalyzed Reactions

Research into the reactions of 5-methyl-2-(trimethylsiloxy)furan with orthocarboxylic esters in the presence of Lewis acids has yielded insights into the synthesis of various compounds, including unstable 2-substituted 3-penten-4-olides, which further produce 2,5-alkanediones upon hydrolysis (Asaoka et al., 1979).

properties

CAS RN

13678-51-8

Product Name

Furan, 5-methyl-2,2'-methylenedi-

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-5-methylfuran

InChI

InChI=1S/C10H10O2/c1-8-4-5-10(12-8)7-9-3-2-6-11-9/h2-6H,7H2,1H3

InChI Key

LWHDEDPRANCGFI-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CC2=CC=CO2

Canonical SMILES

CC1=CC=C(O1)CC2=CC=CO2

Other CAS RN

13678-51-8

synonyms

2-Furfuryl-5-methylfuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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